Regioisomeric Differentiation: N-6-yl vs. N-3-yl Pyrazolo[1,5-a]pyrimidine Attachment and IRAK4 Binding Topology
The target compound attaches the carboxamide linker at the pyrazolo[1,5-a]pyrimidine 6-position, whereas the co-crystallized IRAK4 inhibitor 4GD (N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, C17H14N6O) uses the 3-position. The 6-yl linkage vectors the substituent toward the solvent-exposed region of the ATP-binding pocket in IRAK4, as inferred from the 4GD co-structure (PDB 4YO6, resolution 2.32 Å), where the 3-carboxamide occupies the hinge region [1]. This topological inversion is predicted to alter hinge-binding interactions and selectivity profiles across the kinome [1].
| Evidence Dimension | Attachment position on pyrazolo[1,5-a]pyrimidine core and predicted binding orientation in IRAK4 active site |
|---|---|
| Target Compound Data | N-(pyrazolo[1,5-a]pyrimidin-6-yl) linkage; vectors substituent solventward based on 4GD co-structure overlay modeling |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyrimidin-3-yl) linkage (4GD, PDB 4YO6); 3-carboxamide occupies kinase hinge region |
| Quantified Difference | No direct IC50 data available for target compound; structural difference is topological (6-yl vs. 3-yl), not quantitative |
| Conditions | Structural comparison based on X-ray co-crystal structure PDB 4YO6 (2.32 Å resolution) of IRAK4 with ligand 4GD [1] |
Why This Matters
The regioisomeric attachment position determines whether the compound engages the kinase hinge region or extends into solvent-exposed space, directly affecting target selectivity and is critical for structure-based drug design applications.
- [1] RCSB PDB Entry 4YO6: Irak4-inhibitor co-structure. Deposited 2015-03-11. Resolution 2.32 Å. Ligand 4GD: N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. DOI: 10.2210/pdb4yo6/pdb. View Source
